(3S)-3-amino-5-methylhexan-2-one

Aspartyl Aminopeptidase DNPEP Negative Control

Procure (3S)-3-amino-5-methylhexan-2-one to eliminate false-positive inhibition signals in protease research. Its documented Ki >600 μM for aspartyl aminopeptidase makes it a validated non-binder for Z'-factor determination and establishing true negative baselines in HTS. Unlike racemic mixtures, this stereopure (S)-enantiomer avoids >33-fold activity shifts, ensuring assay reproducibility. Essential as a fragment for S1 pocket soaking studies (Tanimoto 0.82 to PDB 2ZKS) and chiral HPLC method development.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 114416-27-2
Cat. No. B058263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-5-methylhexan-2-one
CAS114416-27-2
Synonyms2-Hexanone, 3-amino-5-methyl-, (S)- (9CI)
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C)N
InChIInChI=1S/C7H15NO/c1-5(2)4-7(8)6(3)9/h5,7H,4,8H2,1-3H3/t7-/m0/s1
InChIKeyRVCJZAGFTBLSSU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-5-methylhexan-2-one (CAS 114416-27-2): A Defined Negative Control Aminoketone for Protease Selectivity Profiling


(3S)-3-Amino-5-methylhexan-2-one (CAS 114416-27-2) is a chiral α-amino ketone, specifically the (S)-enantiomer of 3-amino-5-methylhexan-2-one, with the molecular formula C₇H₁₅NO and a monoisotopic mass of 129.115 Da . The compound is structurally classified as a deoxy-methyl-leucine analog, possessing a ketone carbonyl in place of the carboxylic acid group of L-leucine [1]. Its documented biological profile is defined not by potent inhibition, but by a confirmed lack of meaningful binding affinity (Ki > 600,000 nM) toward the validated drug target aspartyl aminopeptidase (DNPEP), where it is explicitly cataloged as a non-binder [2]. This characteristic is critical for researchers requiring a stereochemically pure, structurally authenticated negative control for aminopeptidase assay development and selectivity profiling.

Why a Racemic or Non-Stereospecific 3-Amino-5-methylhexan-2-one Cannot Substitute for the (S)-Enantiomer in Controlled Experiments


Substituting (3S)-3-amino-5-methylhexan-2-one with a racemic mixture or the (3R)-enantiomer introduces uncontrolled variables that compromise experimental reproducibility in protease studies. The biological activity of α-amino ketones is highly stereospecific; the (3R) enantiomer is marketed as a distinct research compound with recognized potential in medicinal chemistry, while the (3S) enantiomer is specifically annotated as a non-binder for aspartyl aminopeptidase (Ki > 600 μM) [1]. Furthermore, generic leucine methyl ketone (undefined stereochemistry) exhibits a measurable Ki of 18 μM against Aeromonas aminopeptidase, representing a >33-fold shift in activity relative to the essentially inactive (3S)-enantiomer observed in human arginyl aminopeptidase assays (Ki > 1,000,000 nM) [2]. Even trace contamination by the active enantiomer in a non-stereospecific preparation can produce false-positive inhibition signals, invalidating selectivity conclusions and wasting assay resources.

Quantitative Evidence Guide: (3S)-3-Amino-5-methylhexan-2-one as a Confirmed Aminopeptidase Non-Binder vs. Active Inhibitor Analogs


Confirmed Non-Binder Status for Human Aspartyl Aminopeptidase (DNPEP) vs. a Structurally Related Weak Binder

(3S)-3-Amino-5-methylhexan-2-one is experimentally categorized as a non-binder for human aspartyl aminopeptidase (DNPEP), with a reported Ki greater than 600,000 nM (0.6 mM) [1]. In the same target assay, the structurally related compound (5S)-5-Amino-2-benzyl-7-methyl-4-oxooctanoic acid (CHEMBL140459) exhibits measurable, albeit weak, binding with a Ki of 57,000 nM [1]. The comparator LEU-CH analog (5S)-5-Amino-2,7-dimethyl-4-oxooctanoic acid is also a confirmed non-binder with an even higher Ki of 1,100,000 nM [1]. This positions (3S)-3-amino-5-methylhexan-2-one as a non-binder reference with a >10.5-fold weaker affinity than the weakest measurable binder in the dataset, establishing a clear quantitative threshold for distinguishing true non-binders from weak inhibitors in aminopeptidase screening cascades.

Aspartyl Aminopeptidase DNPEP Negative Control Selectivity Profiling Non-Binder

Negligible Affinity for Human Arginyl Aminopeptidase (Aminopeptidase B) vs. Active α-Keto Amide Inhibitors

(3S)-3-Amino-5-methylhexan-2-one exhibits essentially no measurable binding to human arginyl aminopeptidase (Aminopeptidase B), with a recorded Ki greater than 1,000,000 nM (1 mM) in the BindingDB ChEMBL-curated dataset [1]. By contrast, the prototypical α-keto amide inhibitor Phe-Leu analogue 2 from the same primary literature source achieves a Ki of 1,500 nM (1.5 μM) against the same enzymatic target [2]. This represents over a 666-fold difference in affinity, confirming that the simple amino ketone scaffold, lacking the extended peptidomimetic pharmacophore, is insufficient to engage the enzyme's active site in a productive inhibitory complex.

Arginyl Aminopeptidase Aminopeptidase B α-Keto Amide Ki BindingDB

Structural Recognition in Protease Crystal Structures as a Non-Inhibitory Ligand

(3S)-3-Amino-5-methylhexan-2-one is identified as a structurally similar ligand (Tanimoto similarity coefficient = 0.82) to the bound ligand LEM in the crystal structure of human Granzyme M (PDB ID: 2ZKS, resolution 2.70 Å) [1]. The native ligand LEM in this structure is a tetrapeptide chloromethylketone inhibitor specifically designed to block Granzyme M catalytic activity [2]. The high Tanimoto similarity (0.82) indicates that (3S)-3-amino-5-methylhexan-2-one recapitulates the P1 leucine-like moiety of the inhibitor but lacks the extended peptide backbone required for irreversible covalent modification and high-affinity binding. This structural mimicry without functional consequence is further corroborated by its presence as a ligand-analyzed entity in the aspartic proteinase–renin inhibitor complex 5ER1 (Tanimoto similarity = 0.82 to VAF) [1].

Crystallography Granzyme M PDB 2ZKS Structural Biology Ligand Similarity

Best-Fit Application Scenarios for (3S)-3-Amino-5-methylhexan-2-one (CAS 114416-27-2)


Negative Control for Aminopeptidase High-Throughput Screening (HTS) Assay Validation

In HTS campaigns targeting aspartyl aminopeptidase (DNPEP) or arginyl aminopeptidase (Aminopeptidase B), (3S)-3-amino-5-methylhexan-2-one serves as a validated non-binder control with documented Ki values exceeding 600,000 nM and 1,000,000 nM, respectively [1]. Its inclusion in assay plates enables calculation of the Z'-factor and establishment of the true negative signal baseline, which is essential for differentiating weak-but-genuine inhibitors (e.g., the 57,000 nM binder identified in the same TTD dataset) from compounds with no target engagement whatsoever [1][2]. This application is directly supported by the head-to-head non-binder evidence in Section 3, Evidence Item 1.

Minimal Pharmacophore Fragment for Structure-Activity Relationship (SAR) Baseline Determination

As evidenced by its >666-fold weaker affinity (Ki > 1,000,000 nM) compared to the Phe-Leu α-keto amide inhibitor (Ki = 1,500 nM) against arginyl aminopeptidase, (3S)-3-amino-5-methylhexan-2-one defines the affinity floor for the minimal amino ketone scaffold [2][3]. Medicinal chemistry teams can use this compound as the SAR starting point, quantifying the affinity gain contributed by each subsequent structural elaboration (e.g., addition of the P1' amide, incorporation of the P2 phenyl group) in a systematic, data-driven manner. This scenario directly derives from the cross-study comparison in Section 3, Evidence Item 2.

Crystallographic Fragment Screening for S1 Pocket Characterization in Serine Proteases

The Tanimoto similarity of 0.82 between (3S)-3-amino-5-methylhexan-2-one and the P1 leucine-mimicking moiety of the tetrapeptide chloromethylketone inhibitor bound to Granzyme M (PDB 2ZKS) positions this compound as an ideal fragment for soaking experiments [4]. Its small size (129.2 Da) and confirmed lack of irreversible reactivity (absence of the chloromethylketone warhead) allow researchers to study S1 pocket recognition in the absence of covalent bond formation, providing clean structural data on shape complementarity and hydrogen-bonding patterns without the kinetic complexity of mechanism-based inhibitors. This scenario is grounded in the structural evidence of Section 3, Evidence Item 3.

Stereochemical Purity Benchmark for Chiral Chromatography and Analytical Method Development

Given that the (3R)-enantiomer may possess distinct biological properties relevant to medicinal chemistry applications, the (3S)-enantiomer (CAS 114416-27-2) is essential as a stereochemical reference standard for chiral HPLC method development and enantiomeric excess (ee) determination in synthetic chemistry workflows [1]. The confident assignment of absolute configuration via the specific CAS registry number and the documented stereospecificity of biological activity (non-binder for (3S) vs. potential active for (3R)) underpins its utility in quality control and process analytical technology (PAT) applications where enantiomeric purity is critical.

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